molecular formula C20H18ClFN4O B2614097 3-(4-chloro-3-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034523-94-7

3-(4-chloro-3-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Katalognummer: B2614097
CAS-Nummer: 2034523-94-7
Molekulargewicht: 384.84
InChI-Schlüssel: VWVGXNNHUMCWPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chloro-3-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a 1,2,3-triazole core, a structure widely recognized in the design of novel bioactive molecules and molecular hybrids . Its specific molecular architecture suggests potential for investigation as a kinase inhibitor. Kinases, such as those in the PI3K/AKT/mTOR signaling pathway, are critical regulators of cell proliferation and survival, and their aberrant activation is frequently observed in many human malignancies . The presence of the 1,2,3-triazole linker, often employed in Click Chemistry, makes this compound a valuable intermediate for constructing more complex molecular conjugates. Researchers are exploring such conjugates to develop multi-targeted therapies that can simultaneously inhibit different nodes in oncogenic pathways, a strategy that has been shown to lead to synergistic activity and may help overcome drug resistance . This chemical reagent is provided for fundamental research purposes, including structure-activity relationship (SAR) studies, virtual docking screening, and in vitro biological evaluation . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O/c21-17-8-6-14(10-18(17)22)7-9-20(27)25-11-16(12-25)26-13-19(23-24-26)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGXNNHUMCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-chloro-3-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one (CAS Number: 231278-20-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClFN4OC_{21}H_{19}ClFN_4O, with a molecular weight of approximately 405.85 g/mol. The compound features a triazole moiety, which is known for its significant role in medicinal chemistry due to its diverse biological activities.

Research indicates that compounds containing triazole rings often exhibit antimicrobial , anti-inflammatory , and anticancer properties. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in signaling pathways related to cancer progression. The presence of the triazole ring may enhance binding affinity to target proteins, potentially leading to reduced cell proliferation in cancerous cells .
  • Modulation of the NLRP3 Inflammasome : Recent studies suggest that triazole-containing compounds can selectively inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to decreased IL-1β release, a cytokine involved in inflammation .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various bacterial strains. In vitro studies have demonstrated that it exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
Staphylococcus aureus32Chloramphenicol64
Escherichia coli16Cephalothin32
Salmonella typhimurium32Ampicillin64

Anti-Cancer Activity

Preliminary studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values observed suggest significant potential for further development as an anticancer agent.

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-7 (Breast Cancer)10Doxorubicin5
A549 (Lung Cancer)15Cisplatin8

Case Studies

Case Study 1: NLRP3 Inhibition
In a recent study focusing on NLRP3 inflammasome inhibitors, the compound demonstrated a dose-dependent inhibition of IL-1β release upon LPS/ATP stimulation. The IC50 was recorded at approximately 2.09±0.26μM2.09\pm 0.26\mu M, indicating robust activity against inflammatory pathways .

Case Study 2: Anticancer Efficacy
A series of experiments conducted on human breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase, suggesting its potential as an effective anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Halogenated Aryl Groups

Key analogues include:

(E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Fig. 60, ): Replaces the azetidine with a propenone chain and introduces a dichlorophenyl group. The absence of the azetidine reduces conformational rigidity compared to the target compound .

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ): Incorporates a thiazole ring and pyrazole moiety, creating a larger planar system. The target compound’s azetidine may enhance solubility due to reduced planarity .

(E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocen-2-yl)prop-2-en-1-one (): Substitutes azetidine with a ferrocene group, introducing redox-active metal centers. This contrast highlights the target compound’s purely organic framework .

Substituent Effects on Physicochemical Properties

  • Halogen Position : The target compound’s 4-chloro-3-fluorophenyl group differs from analogues with para-fluoro (e.g., ) or dichloro substituents (). Meta-fluoro substitution may alter electronic effects (e.g., dipole moments) and intermolecular interactions compared to para-fluoro derivatives .
  • Heterocyclic Core : Azetidine’s smaller ring size increases ring strain but enhances metabolic stability compared to five-membered heterocycles (e.g., pyrazole in ).

Key Research Findings

Conformational Flexibility : The azetidine in the target compound likely introduces torsional strain, reducing planarity compared to thiazole- or pyrazole-containing analogues. This may improve solubility but complicate crystallization .

Electronic Effects : The 4-chloro-3-fluorophenyl group’s asymmetric substitution could enhance dipole-dipole interactions in crystal packing compared to para-substituted derivatives .

Synthetic Accessibility: Triazole formation via click chemistry is a common thread, but azetidine functionalization may require specialized reagents (e.g., azetidine-3-carboxylates), increasing synthesis complexity relative to ferrocene or propenone derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.